molecular formula C11H18O3 B15302736 Methyl 2-(cyclopentanecarbonyl)butanoate

Methyl 2-(cyclopentanecarbonyl)butanoate

Cat. No.: B15302736
M. Wt: 198.26 g/mol
InChI Key: XFVANGLYEBHLPM-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopentanecarbonyl)butanoate is an ester derivative featuring a cyclopentane ring fused to a carbonyl group, which is further esterified via a butanoate backbone. Its molecular formula is C${11}$H${16}$O$_3$, with a molecular weight of 196.24 g/mol (inferred from structural analogs in and ).

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonyl)butanoate

InChI

InChI=1S/C11H18O3/c1-3-9(11(13)14-2)10(12)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3

InChI Key

XFVANGLYEBHLPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1CCCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including Methyl 2-(cyclopentanecarbonyl)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, cyclopentanecarbonyl chloride can be reacted with methyl butanoate under controlled conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopentanecarbonyl)butanoate, like other esters, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of an alcohol and an acid. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Methyl 2-(cyclopentanecarbonyl)butanoate:

Compound Name Molecular Formula Key Functional Groups CAS Number Source
This compound C${11}$H${16}$O$_3$ Cyclopentanecarbonyl, ester Not available
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C${10}$H${17}$F$3$N$2$O$_2$ Amino, trifluoroethyl, ester Not disclosed
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C$7$H${13}$ClNO$_2$ Cyclobutane, amino, ester, hydrochloride Not disclosed
2-Methylcyclopentanone C$6$H${10}$O Cyclopentane, ketone 1120-72-5
Methyl 3-aminocyclopentanecarboxylate C$7$H${13}$NO$_2$ Cyclopentane, amino, ester 1314922-38-7

Key Observations :

  • Cyclopentane vs.
  • Amino vs. Carbonyl Substituents: Amino groups (e.g., in and ) increase polarity and hydrogen-bonding capacity, influencing solubility and biological activity.
  • Ester vs. Ketone: 2-Methylcyclopentanone () lacks the ester moiety, making it less reactive toward nucleophilic acyl substitution but more volatile (bp 139–140°C) .

Contrast with Similar Compounds :

  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): Synthesized via reductive amination using trifluoroethyl triflate and DIEA in THF (60°C, 27 hours), followed by C18 column purification.
  • Methyl 3-aminocyclopentanecarboxylate (): Likely prepared via Boc-protection strategies and subsequent deprotection, given the amino group’s sensitivity.
  • 2-Methylcyclopentanone (): Commercially available via aldol condensation or ketone isomerization.

Purification :

  • The target compound may require silica gel or reverse-phase chromatography (common for esters; see and ).

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